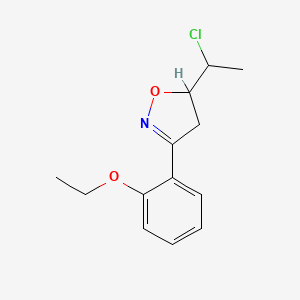
ethyl (E)-2-cyano-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-cyano-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)prop-2-enoate, commonly known as TBB or TBBt, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBB belongs to the family of benzothiazole compounds and has been shown to possess a wide range of biological activities.
Mechanism of Action
TBB inhibits PP4 activity by binding to the catalytic subunit of PP4 and blocking its phosphatase activity. This leads to the accumulation of phosphorylated substrates and the activation of downstream signaling pathways. TBB has been shown to induce apoptosis in cancer cells by activating the JNK signaling pathway and inhibiting the Akt signaling pathway. TBB has also been shown to enhance the activity of T cells by activating the NFAT signaling pathway.
Biochemical and Physiological Effects
TBB has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TBB induces apoptosis by activating the JNK signaling pathway and inhibiting the Akt signaling pathway. TBB has also been shown to enhance the activity of T cells by activating the NFAT signaling pathway. In addition, TBB has been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral protein Tat.
Advantages and Limitations for Lab Experiments
TBB has several advantages for lab experiments. It is a selective inhibitor of PP4 and does not affect other phosphatases. TBB is also cell-permeable, which allows for easy delivery to cells. However, TBB has several limitations. It has a short half-life in cells, which limits its effectiveness in long-term experiments. TBB is also toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
TBB has several potential future directions for scientific research. One potential direction is the development of TBB derivatives with improved potency and selectivity. Another potential direction is the use of TBB in combination with other drugs to enhance their effectiveness. TBB has also been shown to have potential therapeutic applications in cancer and viral infections, and future research could focus on developing TBB-based therapies for these diseases.
Synthesis Methods
The synthesis of TBB involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzothiazole with ethyl cyanoacetate in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a Knoevenagel reaction with acrylonitrile to yield TBB. The overall yield of the synthesis method is around 50%.
Scientific Research Applications
TBB has been extensively used in scientific research as an inhibitor of protein phosphatase 4 (PP4). PP4 is a serine/threonine phosphatase that plays a critical role in various cellular processes, including DNA damage response, cell cycle regulation, and apoptosis. TBB has been shown to selectively inhibit PP4 activity, leading to the activation of downstream signaling pathways and cellular responses. TBB has been used in various research areas, including cancer biology, neurobiology, and immunology.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12(17)9(7-14)8-15-13-16-10-5-3-4-6-11(10)19-13/h8H,2-6H2,1H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNOOVKPKZQQQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC2=C(S1)CCCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)
![2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid](/img/structure/B7627771.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)


![2-[[(5-Bromo-2-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B7627788.png)
![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
![2-[[(3-Cyanophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627794.png)
![2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627795.png)

![3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
